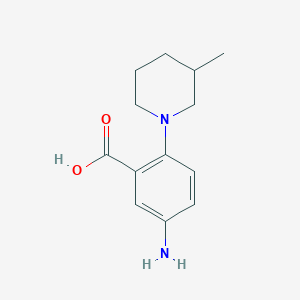

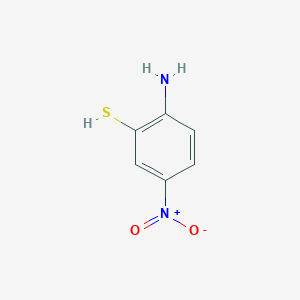

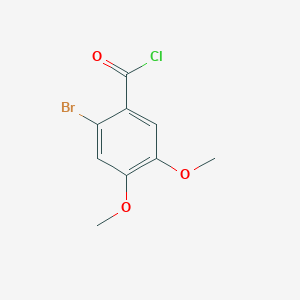

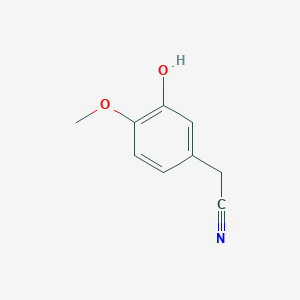

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

Descripción general

Descripción

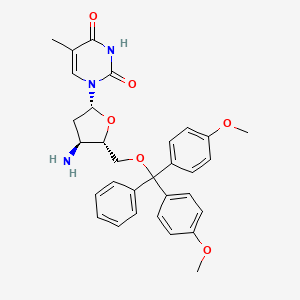

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a chemical compound that is part of a broader class of organic molecules which include various substituted phenylacetonitriles. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound itself contains a phenyl ring with hydroxy and methoxy substituents, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile was achieved starting from vanillin, involving protection of the hydroxyl group, reduction, chloridization, and nitrilation, with high yields reported for each step . Another related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various techniques. For example, the crystal structure of a dipolarophile closely related to our compound of interest was elucidated, showing intermolecular and intramolecular hydrogen bonds . Additionally, the absolute configuration of another related compound was determined by X-ray structural analysis . These studies suggest that this compound would likely exhibit similar structural features, such as hydrogen bonding, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of phenylacetonitrile derivatives has been the subject of various investigations. For instance, the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to dimeric biphenyl products , and the lipase-catalyzed transesterification of related compounds has been used to produce optically pure diols . These studies provide insights into the types of chemical reactions that this compound might undergo, such as oxidation and biocatalytic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For example, the presence of a methoxy group can affect the stability of the cation in elimination reactions , and the solvent used in synthesis can impact the yield and purity of the final product . These findings suggest that the hydroxy and methoxy groups in this compound would play a significant role in determining its physical and chemical properties, such as solubility, boiling point, and reactivity.

Aplicaciones Científicas De Investigación

Fluorescence Properties and Proton Transfer Studies

- Multiband Fluorescence Spectral Properties : The spectral characteristics of dyes structurally similar to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, such as 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), have been explored. These dyes exhibit dual fluorescence and excited-state proton transfer, contributing to their potential in scientific applications like fluorescence spectroscopy (Tomin & Jaworski, 2011).

Solvolysis and Nucleophilic Addition Studies

- Solvolysis Reactions : Research on similar compounds, such as 2-methoxy-2-phenyl-3-butene, undergoing solvolysis in acetonitrile-water mixtures, provides insights into the behavior of this compound under similar conditions. These studies reveal the mechanisms of nucleophilic addition and rearrangement reactions (Jia et al., 2002).

Sonochemistry and Hydrolysis Studies

- Sonication Effects on Non-Radical Reactions : The effects of sonication on the hydrolysis of compounds similar to this compound in acetonitrile-water mixtures have been examined. These studies are crucial in understanding how ultrasonic irradiation influences the kinetics of such reactions (Tuulmets et al., 2014).

Voltammetry and Electron Transfer Studies

- Voltammetric Studies in Acetonitrile : Research into the voltammetric behavior of compounds in acetonitrile, such as α-hydroxyquinones, can provide comparative insights into the electron transfer characteristics of this compound. These studies are significant for applications in electrochemistry and analytical chemistry (Bautista-Martínez et al., 2003).

Acylation and Hydrolysis Studies

- Acylation of Amines and Pyrazole : Research on the acylation of amines with compounds structurally similar to this compound, like [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride, contributes to understanding its potential in synthetic organic chemistry (Arutjunyan et al., 2013).

Photostability and Degradation Studies

- Photostability in Aqueous Acetonitrile Solutions : The photostability of compounds, such as KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate) in acetonitrile solutions, provides insights into the stability and degradation pathways of this compound under light exposure. This is particularly relevant for its potential applications in photochemistry and pharmaceutical sciences (Hanamori et al., 1992).

Safety and Hazards

Direcciones Futuras

Given the limited information available on 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, future research could focus on elucidating its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be explored further, given the known properties of phenolic glycosides .

Mecanismo De Acción

Target of Action

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as Homovanillonitrile , is a phenolic glycoside The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that phenolic glycosides, a group to which this compound belongs, often interact with their targets by donating a hydrogen atom, which can neutralize reactive oxygen species and reduce oxidative stress . .

Biochemical Pathways

Phenolic glycosides are generally involved in a variety of biological processes, including antioxidant activity, enzyme inhibition, and modulation of cell signaling pathways

Result of Action

As a phenolic glycoside, it may have antioxidant properties and could potentially neutralize reactive oxygen species, reducing oxidative stress . .

Propiedades

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIONKMWQNEDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452048 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4468-58-0 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.